molecular formula C24H20N2O5 B2983039 2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-61-8

2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2983039
CAS No.: 899939-61-8
M. Wt: 416.433
InChI Key: XBAYKEZMRSUJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a tricyclic heterocyclic compound featuring a pyrazolo-oxazine core fused with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a phenolic substituent. This structure combines a rigid bicyclic framework with electron-rich aromatic systems, making it a candidate for diverse biological activities, including antimicrobial and antitumor properties . The benzo[d][1,3]dioxole moiety is notable for its metabolic stability and role in enhancing lipophilicity, which can influence pharmacokinetic profiles . The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as seen in related pyrazolo-oxazine derivatives .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-28-21-8-4-6-16-18-12-17(15-5-2-3-7-19(15)27)25-26(18)24(31-23(16)21)14-9-10-20-22(11-14)30-13-29-20/h2-11,18,24,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAYKEZMRSUJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic molecule with potential biological activities. Its structure suggests that it may exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24O4C_{20}H_{24}O_4, with a molecular weight of approximately 328.4022 g/mol. The compound features a benzodioxole moiety and a pyrazolo[1,5-c][1,3]oxazine structure, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazolo compounds have shown significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism : Some compounds induce apoptosis and cell cycle arrest in cancer cells.

A study indicated that certain derivatives exhibited broad-spectrum anticancer activity through inhibition of tumor growth in vivo .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Research has demonstrated that benzodioxole-containing compounds can exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy...)E. coli32 µg/mL
2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy...)S. aureus16 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound may also possess anti-inflammatory effects . Studies on similar benzoxazine derivatives have shown that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Anticancer Properties :
    • Researchers synthesized several pyrazolo derivatives and evaluated their cytotoxicity against various cancer cell lines.
    • Results indicated that certain compounds led to significant reductions in cell viability at low concentrations.
  • Study on Antimicrobial Efficacy :
    • A series of benzodioxole derivatives were tested against a panel of bacterial pathogens.
    • The findings suggested that modifications in the chemical structure could enhance antimicrobial potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several pyrazolo[1,5-c][1,3]oxazine derivatives, differing primarily in substituents and fused aromatic systems. Key analogues include:

Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Reference
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl, 4-methylphenyl 418.44 Not reported
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxol-5-yl, furan-2-yl 296.27 Antimicrobial (screened)
7,9-Dichloro-2-methyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one (6a) Cl (positions 7,9), methyl 298.71 Not reported
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Butoxyphenyl, 4-ethoxyphenyl 460.57 Not reported

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl, F): Chloro and fluoro substituents (e.g., in ) increase molecular polarity but may reduce bioavailability compared to methoxy or benzo[d][1,3]dioxole groups .
  • Methoxy and Benzo[d][1,3]dioxole Groups: These substituents enhance lipophilicity and metabolic stability, as seen in the target compound and related antitumor dihydrostilbenes .
  • Spiro Derivatives: Spiro pyrazolo-oxazines (e.g., from ) exhibit distinct conformational rigidity, which correlates with improved antimicrobial activity (MIC: 50–250 μg/mL) compared to non-spiro analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.